6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
6-phenyl-2-imidazo[2,1-b][1,3,4]thiadiazolesulfonamide is a member of imidazoles.
Brand Name:
Vulcanchem
CAS No.:
63735-71-7
VCID:
VC0517350
InChI:
InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16)
SMILES:
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N
Molecular Formula:
C10H8N4O2S2
Molecular Weight:
280.3 g/mol
6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide
CAS No.: 63735-71-7
Inhibitors
VCID: VC0517350
Molecular Formula: C10H8N4O2S2
Molecular Weight: 280.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 63735-71-7 |
---|---|
Product Name | 6-Phenylimidazo(2,1-b)-1,3,4-thiadiazole-2-sulfonamide |
Molecular Formula | C10H8N4O2S2 |
Molecular Weight | 280.3 g/mol |
IUPAC Name | 6-phenylimidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide |
Standard InChI | InChI=1S/C10H8N4O2S2/c11-18(15,16)10-13-14-6-8(12-9(14)17-10)7-4-2-1-3-5-7/h1-6H,(H2,11,15,16) |
Standard InChIKey | MQUYTXDAVCOCMX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)S(=O)(=O)N |
Appearance | Solid powder |
Description | 6-phenyl-2-imidazo[2,1-b][1,3,4]thiadiazolesulfonamide is a member of imidazoles. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | AEG 3482 AEG-3482 AEG3482 |
Reference | 1: Roewe J, Higer M, Riehl DR, Gericke A, Radsak MP, Bosmann M. Neuroendocrine Modulation of IL-27 in Macrophages. J Immunol. 2017 Oct 1;199(7):2503-2514. doi: 10.4049/jimmunol.1700687. Epub 2017 Aug 23. PubMed PMID: 28835457. 2: Ebenezer PJ, Weidner AM, LeVine H 3rd, Markesbery WR, Murphy MP, Zhang L, Dasuri K, Fernandez-Kim SO, Bruce-Keller AJ, Gavilán E, Keller JN. Neuron specific toxicity of oligomeric amyloid-β: role for JUN-kinase and oxidative stress. J Alzheimers Dis. 2010;22(3):839-48. doi: 10.3233/JAD-2010-101161. PubMed PMID: 20858948; PubMed Central PMCID: PMC3412400. 3: Salehi AH, Morris SJ, Ho WC, Dickson KM, Doucet G, Milutinovic S, Durkin J, Gillard JW, Barker PA. AEG3482 is an antiapoptotic compound that inhibits Jun kinase activity and cell death through induced expression of heat shock protein 70. Chem Biol. 2006 Feb;13(2):213-23. PubMed PMID: 16492569. 4: Gallo KA. Targeting HSP90 to halt neurodegeneration. Chem Biol. 2006 Feb;13(2):115-6. PubMed PMID: 16492558. |
PubChem Compound | 698112 |
Last Modified | Nov 11 2021 |
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